molecular formula C16H11N5O2 B10844616 5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine

5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine

Cat. No.: B10844616
M. Wt: 305.29 g/mol
InChI Key: YWSUTRFYAQHJFZ-UHFFFAOYSA-N
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Description

5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine is a small molecular drug known for its investigative applications in various scientific fields. It is recognized for its potential as a discovery agent and is often studied for its interactions with biological pathways .

Preparation Methods

The synthetic routes and reaction conditions for 5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine are not extensively documented in publicly available sources. typical preparation methods for similar compounds involve multi-step organic synthesis, often starting with the formation of the core benzo[g]pteridin structure followed by functionalization to introduce the phenyl and amine groups. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine involves its interaction with specific molecular targets and pathways. It is known to inhibit the BCL-2 protein, which plays a key role in regulating apoptosis (programmed cell death). By inhibiting BCL-2, the compound can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. The pathways involved include the NF-kappa B signaling pathway, HIF-1 signaling pathway, and sphingolipid signaling pathway .

Comparison with Similar Compounds

5,10-Dioxy-2-phenyl-benzo[g]pteridin-4-ylamine can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may have different functional groups or substitutions.

    BCL-2 inhibitors:

Properties

Molecular Formula

C16H11N5O2

Molecular Weight

305.29 g/mol

IUPAC Name

5,10-dioxido-2-phenylbenzo[g]pteridine-5,10-diium-4-amine

InChI

InChI=1S/C16H11N5O2/c17-14-13-16(19-15(18-14)10-6-2-1-3-7-10)21(23)12-9-5-4-8-11(12)20(13)22/h1-9H,(H2,17,18,19)

InChI Key

YWSUTRFYAQHJFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=[N+](C4=CC=CC=C4[N+](=C3C(=N2)N)[O-])[O-]

Origin of Product

United States

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